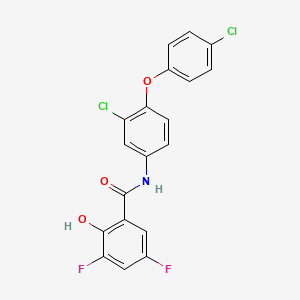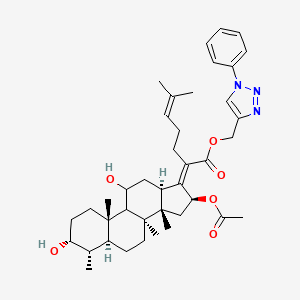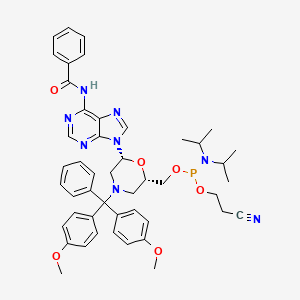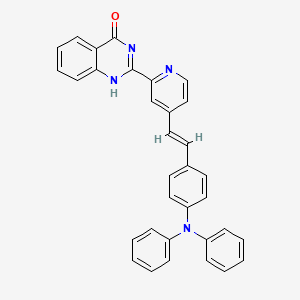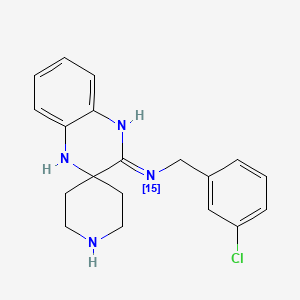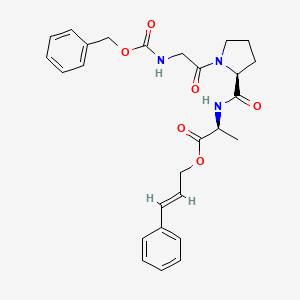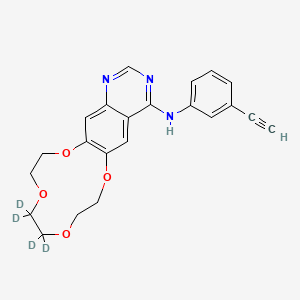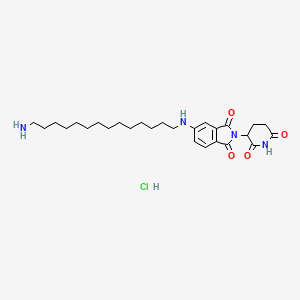
Pomalidomide-5-C14-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-5-C14-NH2 (hydrochloride) is a compound based on Pomalidomide, which is a cereblon (CRBN) ligand used in the recruitment of CRBN protein. This compound can be connected to the ligand for protein by a linker to form PROTAC (Proteolysis Targeting Chimera) . It is primarily used in scientific research and has significant applications in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Pomalidomide-5-C14-NH2 (hydrochloride) involves the synthesis of Pomalidomide followed by the attachment of a C14 alkyl chain with an amine group. The synthetic route typically includes:
Synthesis of Pomalidomide: This involves the reaction of phthalic anhydride with L-glutamine to form the intermediate, which is then cyclized to produce Pomalidomide.
Attachment of C14 Alkyl Chain: The Pomalidomide is then reacted with a C14 alkyl chain containing an amine group under specific conditions to form Pomalidomide-5-C14-NH2.
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid
Industrial Production Methods
The industrial production of Pomalidomide-5-C14-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research use .
化学反応の分析
Types of Reactions
Pomalidomide-5-C14-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly at the amine group.
Substitution: The compound can participate in substitution reactions, especially at the amine group, where it can form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products
The major products formed from these reactions include various derivatives of Pomalidomide-5-C14-NH2, which can have different biological activities and applications .
科学的研究の応用
Pomalidomide-5-C14-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: The compound is used in studies involving protein degradation and the role of cereblon in various biological processes.
Medicine: Pomalidomide-5-C14-NH2 (hydrochloride) is used in the development of new therapeutic agents, particularly for the treatment of cancers such as multiple myeloma.
Industry: It is used in the production of research chemicals and in the development of new drug candidates .
作用機序
Pomalidomide-5-C14-NH2 (hydrochloride) exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the recruitment of target proteins to the E3 ligase complex, resulting in their ubiquitination and subsequent degradation by the proteasome. This mechanism is utilized in the development of PROTACs, which are designed to selectively degrade specific proteins involved in disease processes .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound of Pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A more potent analog of Thalidomide with improved efficacy and reduced toxicity.
Pomalidomide: The base compound for Pomalidomide-5-C14-NH2, used in the treatment of multiple myeloma
Uniqueness
Pomalidomide-5-C14-NH2 (hydrochloride) is unique due to its ability to form PROTACs, which are highly specific in targeting and degrading disease-related proteins. This specificity makes it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C27H41ClN4O4 |
|---|---|
分子量 |
521.1 g/mol |
IUPAC名 |
5-(14-aminotetradecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H40N4O4.ClH/c28-17-11-9-7-5-3-1-2-4-6-8-10-12-18-29-20-13-14-21-22(19-20)27(35)31(26(21)34)23-15-16-24(32)30-25(23)33;/h13-14,19,23,29H,1-12,15-18,28H2,(H,30,32,33);1H |
InChIキー |
CWAMIYMVDUEBQD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
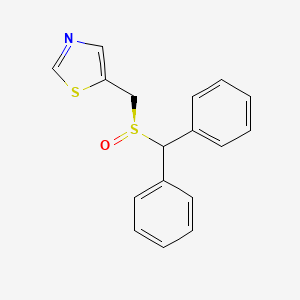
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
